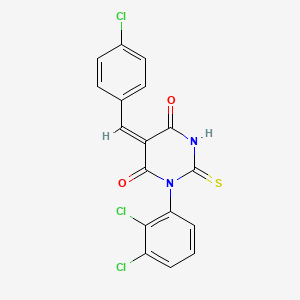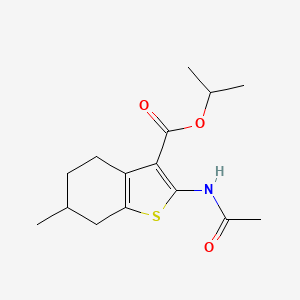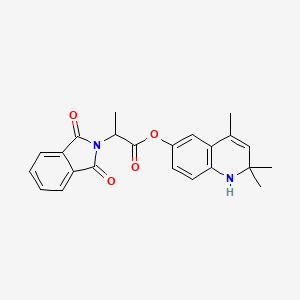![molecular formula C13H16N2OS B4953909 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-one](/img/structure/B4953909.png)
3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-one, also known as thiazolidinone, is a heterocyclic compound with potential applications in various scientific fields. This molecule has a five-membered ring containing a sulfur and nitrogen atom, making it a thiazolidine derivative. Thiazolidinone has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions in scientific research.
作用机制
The mechanism of action of 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene varies depending on the specific application. In antimicrobial studies, 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene has been found to inhibit bacterial growth by disrupting the bacterial cell membrane. In anti-inflammatory studies, 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene has been found to inhibit the production of inflammatory cytokines. In anticancer studies, 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene has been found to induce apoptosis in cancer cells.
Biochemical and physiological effects:
Thiazolidinone has been found to have various biochemical and physiological effects. In antimicrobial studies, 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene has been found to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In anti-inflammatory studies, 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene has been found to reduce inflammation and pain. In anticancer studies, 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene has been found to inhibit cancer cell growth and induce apoptosis.
实验室实验的优点和局限性
Thiazolidinone has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Thiazolidinone also exhibits a range of biological activities, making it useful for studying various scientific fields. However, 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene also has some limitations. It can be difficult to obtain high yields of 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene using the current synthesis method. Thiazolidinone also has limited solubility in water, which can make it challenging to work with in some experiments.
未来方向
Thiazolidinone has several potential future directions in scientific research. It could be further studied for its potential use in drug delivery systems, as it has been found to form complexes with metal ions and other molecules. Thiazolidinone could also be studied for its potential use in developing new antimicrobial, anti-inflammatory, and anticancer agents. Additionally, 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene could be further studied for its mechanism of action and its effects on various biological systems.
In conclusion, 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene is a heterocyclic compound with potential applications in various scientific fields. It can be synthesized using a specific method and exhibits antimicrobial, anti-inflammatory, and anticancer properties. Thiazolidinone has advantages and limitations for lab experiments and has several potential future directions in scientific research.
合成方法
Thiazolidinone can be synthesized by reacting 2-phenylethylamine with ethylisothiocyanate in ethanol. The reaction mixture is then heated to obtain the desired product. This synthesis method has been used in various studies to obtain 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene for further research.
科学研究应用
Thiazolidinone has been studied for its potential use in various scientific fields. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Thiazolidinone has also been studied for its potential use as a drug delivery system, as it can form complexes with metal ions and other molecules.
属性
IUPAC Name |
3-ethyl-2-(2-phenylethylimino)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-2-15-12(16)10-17-13(15)14-9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGNQEPREVCPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide](/img/structure/B4953831.png)
![3-methyl-1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B4953839.png)
![1-(4-ethoxyphenyl)-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4953842.png)
![5-{[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4953850.png)


![3-(1,3-benzodioxol-5-yl)-5-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4953868.png)

![2-({[5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4953879.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4953890.png)


![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-ethoxyphenyl)thiourea](/img/structure/B4953917.png)
![6-[5-(3,5-dichlorophenyl)-2,4-dimethyl-3-furyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4953919.png)
